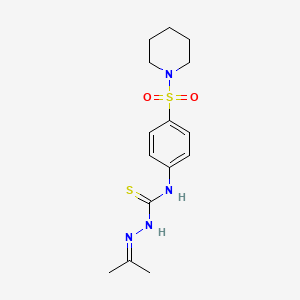
1-(4-Piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydrazinecarbothioamide, a methylethylidene group, and a piperidinylsulfonyl phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]-
- HYDRAZINECARBOTHIOAMIDE,2-(2,2-DIMETHOXY-1-METHYLETHYLIDENE)-
- HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLHEPTYLIDENE)-
Uniqueness
HYDRAZINECARBOTHIOAMIDE,2-(1-METHYLETHYLIDENE)-N-[4-(1-PIPERIDINYLSULFONYL)PHENYL]- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
21436-75-9 |
|---|---|
Molecular Formula |
C15H22N4O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(4-piperidin-1-ylsulfonylphenyl)-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C15H22N4O2S2/c1-12(2)17-18-15(22)16-13-6-8-14(9-7-13)23(20,21)19-10-4-3-5-11-19/h6-9H,3-5,10-11H2,1-2H3,(H2,16,18,22) |
InChI Key |
FUEATPJUPKDBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


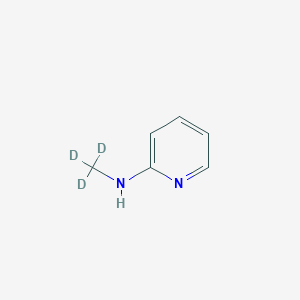
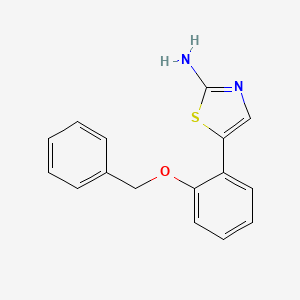
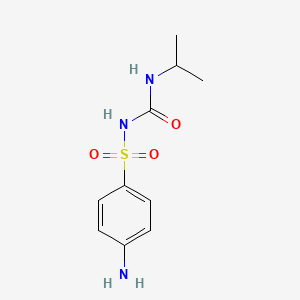

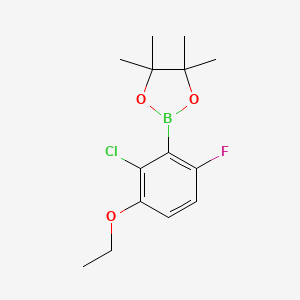
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
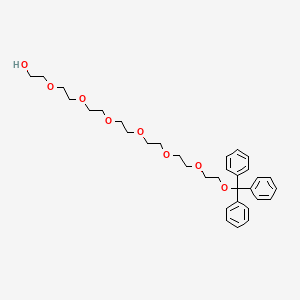
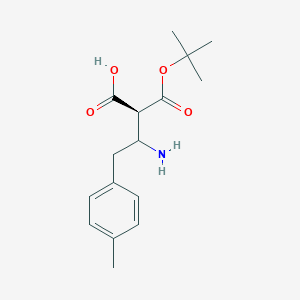
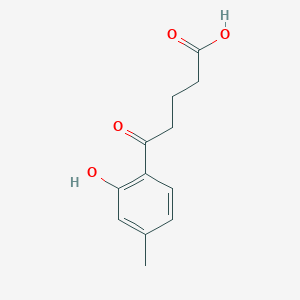

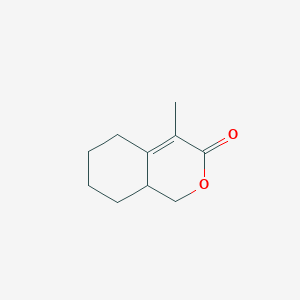
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)


